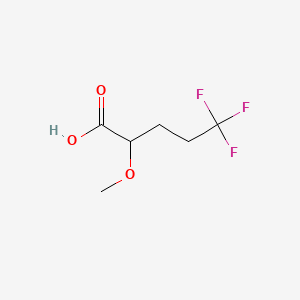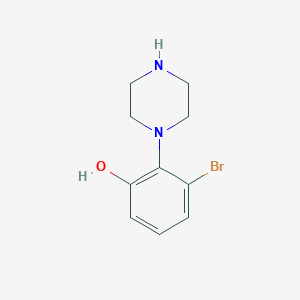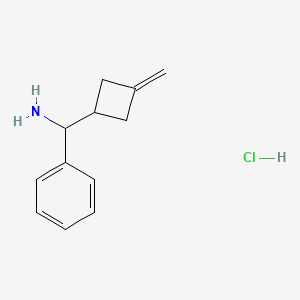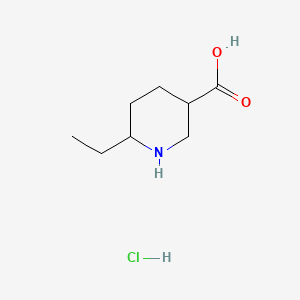![molecular formula C6H8INO2 B13477022 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-2-oxa-4-azabicyclo[311]heptan-3-one is a compound with a unique bicyclic structure that includes an iodine atom, an oxygen atom, and a nitrogen atom
Méthodes De Préparation
The synthesis of 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a bicyclic precursor that undergoes iodination to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane and reagents like iodine and a base to facilitate the reaction .
Analyse Des Réactions Chimiques
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Applications De Recherche Scientifique
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with molecular targets such as enzymes and proteins. The iodine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The bicyclic structure of the compound allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparaison Avec Des Composés Similaires
1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-(Chloromethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Contains a chlorine atom instead of iodine. It is less reactive than the iodine-containing compound.
1-(Fluoromethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique properties of 1-(Iodomethyl)-2-oxa-4-azabicyclo[31
Propriétés
Formule moléculaire |
C6H8INO2 |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C6H8INO2/c7-3-6-1-4(2-6)8-5(9)10-6/h4H,1-3H2,(H,8,9) |
Clé InChI |
FKBOXTFYBCEQPA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(OC(=O)N2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)


![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)

![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)

![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)

